Lipophilicity Differential vs. Des-Methoxycarbonyl Analog
The target compound exhibits a calculated LogP of 1.83, compared with 1.10 for the des-methoxycarbonyl analog 5-(pyridin-2-yl)furan-2-carboxylic acid . This 0.73 log unit increase corresponds to a theoretical ~5.4-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability. The increase arises specifically from the methoxycarbonyl substituent at the pyridine 3-position, which adds two carbon atoms and one additional oxygen to the molecular framework (C₁₂H₉NO₅ vs. C₁₀H₇NO₃).
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.83 (C₁₂H₉NO₅; MW = 247.20 g/mol) |
| Comparator Or Baseline | 5-(Pyridin-2-yl)furan-2-carboxylic acid: LogP = 1.10 (C₁₀H₇NO₃; MW = 189.17 g/mol) |
| Quantified Difference | ΔLogP = +0.73 (≈5.4× higher theoretical partition coefficient) |
| Conditions | Computed physicochemical property; values sourced from Chemsrc (target) and Fluorochem (comparator) |
Why This Matters
Higher lipophilicity directly influences cell permeability and tissue distribution in cellular assays; researchers selecting building blocks for cell-active probe development should account for this LogP differential.
